Azlocillin

Übersicht

Beschreibung

Azlocillin ist ein semisynthetisches Penicillin-Antibiotikum, das zur Klasse der Acylureido-Penicilline gehört. Es ist von Ampicillin abgeleitet und zeigt ein erweitertes Spektrum an antibakterieller Aktivität. This compound ist wirksam gegen eine Vielzahl von grampositiven und gramnegativen Bakterien, darunter Pseudomonas aeruginosa und Enterokokken .

Wissenschaftliche Forschungsanwendungen

Antibacterial Efficacy Against Pseudomonas aeruginosa

Azlocillin is notably effective against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections. It has been utilized in the treatment of various infections, including:

- Pulmonary Infections : this compound has shown significant efficacy in treating pulmonary infections, especially in patients with cystic fibrosis. In a multicenter study involving 124 patients, it demonstrated a satisfactory clinical response in 86.5% of cases with a bacteriological cure rate of 76.6% .

- Urinary Tract Infections : The compound has also been used to treat urinary tract infections caused by resistant strains of bacteria, showcasing its utility in managing complex cases .

Combination Therapies

This compound's effectiveness can be enhanced when used in combination with other antibiotics. For instance:

- With Silver Nanoparticles : A study indicated that this compound conjugated with silver nanoparticles exhibited superior antibacterial activity against Pseudomonas aeruginosa compared to this compound alone or silver nanoparticles alone. This combination significantly reduced bacterial colonization in animal models .

- With Aminoglycosides : In clinical settings, this compound is often administered alongside aminoglycosides to enhance treatment outcomes for severe infections caused by Gram-negative bacteria. This approach has been particularly beneficial for patients with complicated infections .

Treatment of Lyme Disease

Recent studies have highlighted this compound's potential as a treatment for Lyme disease caused by Borrelia burgdorferi. Research conducted at Stanford Medicine demonstrated that this compound effectively eradicated the bacteria in laboratory settings and animal models. The compound showed promise in addressing drug-tolerant strains that lead to persistent symptoms in patients .

Table 1: Efficacy of this compound Against Borrelia burgdorferi

| Study | Method | Findings |

|---|---|---|

| Stanford Medicine Study | In vitro and animal models | This compound completely killed B. burgdorferi at low concentrations, effective against drug-tolerant persisters |

| Comparative Study | BacTiter-Glo™ Assay | Identified this compound as one of the most effective compounds among 7450 tested against B. burgdorferi |

Prophylactic Use

This compound has been investigated for its role in prophylactic antibiotic administration to prevent post-operative infections. A study comparing various antibiotics found that this compound was effective in reducing infection rates when used as a prophylactic agent during surgical procedures .

Safety and Side Effects

The safety profile of this compound is generally favorable, with studies reporting minimal side effects compared to traditional antibiotics used for similar indications. Its effectiveness combined with a lower incidence of adverse reactions makes it an attractive option for treating serious bacterial infections .

Wirkmechanismus

Target of Action

Azlocillin, a semisynthetic ampicillin-derived acylureido penicillin , primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a crucial role in the synthesis of peptidoglycan, an essential component of the bacterial cell wall .

Mode of Action

This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding prevents the cross-linking of peptidoglycan strands, weakening the cell wall structure . The weakened cell wall cannot withstand the osmotic pressure within the bacterium, leading to cell lysis . This compound may also interfere with an autolysin inhibitor, promoting the action of autolysins, which are bacterial cell wall autolytic enzymes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting this pathway, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . The downstream effects include the eradication of bacterial infections caused by Pseudomonas aeruginosa, Escherichia coli, and Haemophilus influenzae .

Pharmacokinetics

It is predominantly eliminated by renal mechanisms but also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . High concentrations of this compound are found in bile . The mean elimination half-life of this compound is 1.3 to 1.5 hours, but it can be longer in neonates and patients with renal impairment . This compound is 20 to 46% bound to plasma proteins .

Result of Action

The molecular effect of this compound’s action is the disruption of the bacterial cell wall, leading to cell lysis . On a cellular level, this results in the death of the bacterium, thereby eliminating the bacterial infection . This compound is effective against a broad spectrum of bacteria, including Pseudomonas aeruginosa and enterococci .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound . Soil-related factors, animal husbandry, waste management, potable and wastewater, and food safety can all contribute to the development and spread of antibiotic resistance . Understanding these factors is crucial for developing strategies to mitigate the emergence and spread of antibiotic resistance .

Biochemische Analyse

Biochemical Properties

Azlocillin exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions involves the formation of covalent bonds, which leads to the inactivation of the PBPs and ultimately the death of the bacterial cells .

Cellular Effects

This compound has a significant impact on various types of cells, particularly bacterial cells. By inhibiting cell wall synthesis, it causes cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . It’s possible that this compound interferes with an autolysin inhibitor . This interference disrupts cell signaling pathways, gene expression, and cellular metabolism, leading to the death of the bacterial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PBPs, which are crucial for bacterial cell wall synthesis . This binding inhibits the function of these proteins, preventing the formation of a stable cell wall and leading to cell lysis . This process may involve changes in gene expression related to cell wall synthesis and the activation or inhibition of certain enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Initial rates of killing by this compound were not concentration-dependent . Over a 24-hour period, the typical pattern observed was an initial rapid killing, followed by a period of stasis and regrowth .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied, showing that its effectiveness can vary with different dosages

Metabolic Pathways

This compound is predominantly eliminated by renal mechanisms, but also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . High concentrations of this compound have been found in bile , indicating its involvement in the biliary excretion metabolic pathway .

Transport and Distribution

This compound is not significantly absorbed from the gastrointestinal tract . It is bound to plasma proteins at a rate of 20 to 46%

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound localizes to the bacterial cell wall where it binds to PBPs

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Azlocillin wird durch Aktivierung eines substituierten Phenylglycin-Analogs mit 1,3-Dimethyl-2-chlor-1-imidazoliniumbromid, gefolgt von einer Kondensation mit 6-Aminopenicillansäure synthetisiert . Ein weiteres Verfahren beinhaltet die Reaktion von Azlocillinsäure mit einem Natriumsalz-bildenden Mittel, gefolgt von Gefriertrocknung, um this compound-Natrium zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Verwendung von 6-Aminopenicillansäure als Ausgangsmaterial. Der Prozess umfasst Veresterungs- und Kondensationsreaktionen, die optimiert werden, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren und so seine antibakteriellen Eigenschaften verändern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen, wie Temperatur, pH-Wert und Lösungsmittel, werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene Derivate mit modifizierten antibakteriellen Eigenschaften. Diese Derivate werden auf ihre potenzielle Verwendung bei der Behandlung von resistenten bakteriellen Infektionen untersucht .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: this compound wird als Modellverbindung in Studien zu Penicillin-Derivaten und ihren chemischen Eigenschaften verwendet.

Biologie: Es wird in der Forschung zur bakteriellen Zellwandsynthese und den Mechanismen der Antibiotikaresistenz eingesetzt.

Medizin: this compound wird zur Behandlung von Infektionen verwendet, die durch Pseudomonas aeruginosa, Escherichia coli und Haemophilus influenzae verursacht werden. .

Wirkmechanismus

This compound entfaltet seine antibakterielle Wirkung durch die Bindung an spezifische Penicillin-bindende Proteine, die sich innerhalb der bakteriellen Zellwand befinden. Diese Bindung hemmt das dritte und letzte Stadium der bakteriellen Zellwandsynthese, was zu einer Zelllyse führt, die durch bakterielle Zellwand-autolytische Enzyme wie Autolysine vermittelt wird . This compound kann auch Autolysin-Inhibitoren stören und so seine bakterizide Aktivität verstärken .

Analyse Chemischer Reaktionen

Types of Reactions

Azlocillin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its antibacterial properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified antibacterial properties. These derivatives are studied for their potential use in treating resistant bacterial infections .

Vergleich Mit ähnlichen Verbindungen

Azlocillin ähnelt anderen Acylureido-Penicillinen wie Mezlocillin und Piperacillin. Es zeigt eine größere in vitro Potenz und ein breiteres Wirkungsspektrum im Vergleich zu Carboxy-Penicillinen . Die einzigartigen strukturellen Merkmale von this compound, wie das Vorhandensein eines Imidazolidinonrings, tragen zu seinen verbesserten antibakteriellen Eigenschaften bei .

Liste ähnlicher Verbindungen

- Mezlocillin

- Piperacillin

- Carbenicillin

- Ticarcillin

Die einzigartige Kombination von breitem Wirkungsspektrum, hoher Potenz und Wirksamkeit gegen resistente Bakterienstämme macht this compound zu einem wertvollen Antibiotikum sowohl in klinischen als auch in Forschungsumgebungen .

Biologische Aktivität

Azlocillin is a semisynthetic penicillin known for its broad-spectrum antibacterial activity, particularly against Pseudomonas aeruginosa. This article explores the biological activity of this compound, including its pharmacokinetics, efficacy in clinical settings, and its potential use against antibiotic-resistant bacteria.

Overview of this compound

This compound is classified as an acylureidopenicillin and is particularly effective against various Gram-negative and Gram-positive bacteria. It exhibits bactericidal properties and is recognized for its ability to combat infections caused by Pseudomonas aeruginosa, including strains resistant to other penicillins such as carbenicillin and ticarcillin .

The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This leads to cell lysis and death, particularly in susceptible strains .

1. Against Pseudomonas aeruginosa

This compound has demonstrated significant efficacy in treating infections caused by Pseudomonas aeruginosa. In a multicenter study involving 124 patients with various infections, this compound achieved a satisfactory clinical response in 86.5% of cases, with a bacteriological cure rate of 76.6% . The drug was administered at dosages ranging from 240 mg/kg/24 h for adults to 75-225 mg/kg/24 h for neonates, highlighting its versatility across different age groups.

| Study | Population | Infection Type | Clinical Response (%) | Bacteriological Cure (%) |

|---|---|---|---|---|

| Study 1 | 124 patients | Various (including pulmonary) | 86.5 | 76.6 |

| Study 2 | 42 patients | Serious infections | 96 | ~90 |

2. Against Borrelia burgdorferi

Recent studies have indicated that this compound is effective against drug-tolerant Borrelia burgdorferi, the causative agent of Lyme disease. Research showed that this compound completely eliminated both log phase and stationary phase cultures of B. burgdorferi at concentrations as low as 20 μg/ml within 96 hours . The drug did not induce resistance in persister cells, making it a promising candidate for treating persistent infections.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound achieves therapeutic serum levels following intravenous administration, with effective concentrations maintained for several hours post-injection. In pediatric populations, effective serum levels were obtained with dosages ranging from 50 to 100 mg/kg body weight depending on age .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of this compound:

- A randomized controlled trial compared this compound with gentamicin in treating serious infections. The this compound group achieved a good clinical response in 96% of cases, while gentamicin showed a response rate of 95% .

- In pediatric patients specifically suffering from Pseudomonas infections, this compound demonstrated very good results, particularly in urinary tract infections and wound infections .

Eigenschaften

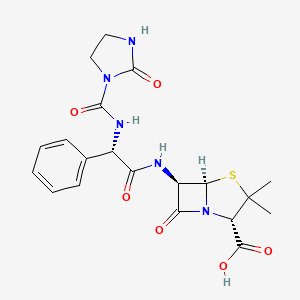

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O6S/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29)/t11-,12-,13+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWOMNBEOCYFNV-NFFDBFGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022639 | |

| Record name | Azlocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Azlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sodium salt is soluble in water (50 mg/ml), 2.33e-01 g/L | |

| Record name | Azlocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, azlocillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that azlocillin interferes with an autolysin inhibitor. | |

| Record name | Azlocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

37091-66-0, 37091-65-9 | |

| Record name | Azlocillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37091-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azlocillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037091660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azlocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azlocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [2S-[2α,5α,6β(S*)]]-3,3-dimethyl-7-oxo-6-[[[[(2-oxoimidazolidin-1-yl)carbonyl]amino]phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Azlocillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZLOCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUM6H389W0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Azlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.